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molecular formula C14H10O4S2<br>COOH-C6H4-S-S-C6H4-COOH<br>C14H10O4S2 B123356 2,2'-Dithiodibenzoic acid CAS No. 119-80-2

2,2'-Dithiodibenzoic acid

Cat. No. B123356
M. Wt: 306.4 g/mol
InChI Key: LBEMXJWGHIEXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534791B2

Procedure details

6 mL Sulphuric acid is added to ‘2,2’-dithiodibenzoic acid (20 g, 65.3 mmol) in 150 mL methanol. The reaction mixture is refluxed 3 days. The reaction mixture is cooled to room temperature and saturated aqueous NaHCO3 is added. Methanol is removed in vacuo. The resulting heterogeneous mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried with MgSO4 and concentrated in vacuo to give 17.8 g (82%) of the title compound as a solid, which is used without further purification.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:25])(=[O:24])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13][S:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([OH:19])=O.[C:26]([O-])(O)=O.[Na+].[CH3:31][OH:32]>>[CH3:31][O:32][C:17]([C:16]1[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=1[S:14][S:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:6]([O:25][CH3:26])=[O:24])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=C(C=CC=C1)SSC1=C(C(=O)O)C=CC=C1)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
Methanol is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting heterogeneous mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C=CC=C1)SSC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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